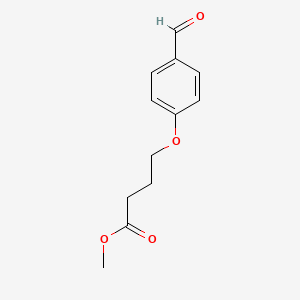

Methyl 4-(4-formylphenoxy)butanoate

Description

Contextual Significance of Aldehyde and Ester Functionalities in Chemical Synthesis

Aldehydes and esters are fundamental functional groups in organic chemistry, each possessing unique reactivity that makes them indispensable in a wide array of synthetic transformations. The carbonyl group (C=O) is the key feature in both aldehydes and ketones. nih.gov Aldehydes are characterized by having at least one hydrogen atom attached to the carbonyl carbon, which makes them highly susceptible to oxidation to form carboxylic acids and readily undergo nucleophilic addition reactions. albany.edu Their reactivity also allows them to be used in the synthesis of various chemical compounds, making them important in the field of organic chemistry. researchgate.net

Esters, with the general formula RCOOR', are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. chemicalbook.com They are prevalent in nature, contributing to the characteristic fragrances of many fruits and flowers. chemicalbook.com In synthetic chemistry, esters are crucial intermediates. They can be hydrolyzed to yield carboxylic acids and alcohols, or they can be reduced to aldehydes or alcohols. albany.eduscielo.org.mx The presence of both an aldehyde and an ester group within the same molecule, as is the case with Methyl 4-(4-formylphenoxy)butanoate, creates a bifunctional platform for a diverse range of chemical modifications.

Structural Features and Reactivity Principles of this compound

This compound is a bifunctional molecule that incorporates an aromatic aldehyde and a methyl ester separated by a phenoxybutanoate backbone. The key structural features that dictate its reactivity are the electrophilic carbon of the aldehyde group, the ester functionality, and the aromatic ring.

The aldehyde group is a primary site for nucleophilic attack. However, its attachment to an aromatic ring reduces its reactivity compared to aliphatic aldehydes due to the electron-donating resonance effect of the ring, which lessens the partial positive charge on the carbonyl carbon. nih.govnih.gov The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(4-formylphenoxy)butanoic acid. It can also be reduced to an alcohol. The aromatic ring itself can participate in electrophilic substitution reactions, although the formyl group is a deactivating, meta-directing group, while the ether linkage is an activating, ortho-, para-directing group. The interplay of these electronic effects influences the regioselectivity of further functionalization on the aromatic ring.

A known synthetic route to this compound involves the reaction of 4-hydroxybenzaldehyde (B117250) with methyl 4-bromobutanoate in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). This reaction proceeds via a Williamson ether synthesis, where the phenoxide ion generated from 4-hydroxybenzaldehyde acts as a nucleophile, displacing the bromide from methyl 4-bromobutanoate.

While specific, detailed experimental data and spectroscopic characterization for this compound are not widely available in publicly accessible literature, its structure can be confirmed through standard analytical techniques.

Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Salient Features |

| ¹H NMR | Signals corresponding to the aldehydic proton (around 9.8-10.0 ppm), aromatic protons (two doublets in the range of 7.0-8.0 ppm), the methyl ester protons (a singlet around 3.7 ppm), and the methylene (B1212753) protons of the butanoate chain (two triplets and a multiplet between 2.0-4.2 ppm). |

| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (around 190 ppm), the ester carbonyl carbon (around 173 ppm), aromatic carbons (in the 110-165 ppm region), the methyl ester carbon (around 52 ppm), and the carbons of the butanoate chain. |

| IR Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), the ester C=O stretch (around 1735 cm⁻¹), C-O stretching of the ether and ester groups, and C-H stretching of the aromatic and aliphatic portions. |

Research Gaps and Future Directions in Formylphenoxybutanoate Chemistry

The current body of research on this compound and its close analogs is relatively limited, presenting several opportunities for future investigation. A significant portion of the interest in this molecule stems from its potential use as a linker in the synthesis of advanced materials, particularly porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs). researchgate.net

A notable research gap is the lack of comprehensive studies on the coordination chemistry of ligands derived from this compound with a wide range of metal ions. The bifunctional nature of the hydrolyzed ligand, 4-(4-formylphenoxy)butanoic acid, allows for the creation of intricate and potentially functional framework structures. The aldehyde group can be further modified post-synthesis of the framework, opening avenues for creating functionalized porous materials with tailored properties for applications in catalysis, gas storage, and separation. scielo.org.mxnih.gov

Future research is likely to focus on the following areas:

Synthesis of Novel Porous Coordination Polymers: The exploration of new PCPs and MOFs using 4-(4-formylphenoxy)butanoic acid and its derivatives as organic linkers is a promising area. The goal would be to create materials with tunable pore sizes and chemical environments for specific applications. researchgate.net

Post-Synthetic Modification: The aldehyde functionality within the pores of PCPs constructed from this linker can be used as a chemical handle for post-synthetic modification. This would allow for the introduction of other functional groups, leading to materials with enhanced catalytic activity or selective adsorption properties.

Development of Functional Materials: There is potential for the development of new functional materials beyond PCPs. The unique combination of a reactive aldehyde and an ester group could be exploited in the synthesis of novel polymers, dendrimers, and other supramolecular assemblies with applications in materials science and medicinal chemistry. The exploration of a broader range of substituted phenoxybutanoate linkers could lead to a new class of functional materials with precisely engineered properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-formylphenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-12(14)3-2-8-16-11-6-4-10(9-13)5-7-11/h4-7,9H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKQCTYDJBHHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257021 | |

| Record name | 4-(4-Formylphenoxy)butyric acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117846-66-9 | |

| Record name | 4-(4-Formylphenoxy)butyric acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117846-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Formylphenoxy)butyric acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Methyl 4 4 Formylphenoxy Butanoate and Analogues

Esterification and Transesterification Pathways of Butanoate Moiety

The butanoate ester functionality can be introduced either before or after the aryl ether formation.

If the aryl ether is formed first, the synthetic intermediate would be 4-(4-formylphenoxy)butanoic acid. This acid can then be converted to the desired methyl ester via Fischer esterification. quora.commasterorganicchemistry.com This classic method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction toward the ester product. masterorganicchemistry.com Water is generated as a byproduct and can be removed to further shift the equilibrium. quora.commasterorganicchemistry.com

Alternatively, if a different ester, such as ethyl 4-(4-formylphenoxy)butanoate, is synthesized, it can be converted to the methyl ester through transesterification. nih.govmasterorganicchemistry.com This process involves reacting the starting ester with methanol in the presence of either an acid or a base catalyst. masterorganicchemistry.com In a base-catalyzed transesterification, a catalytic amount of sodium methoxide (B1231860) is added to methanol, which then attacks the carbonyl carbon of the ethyl ester, leading to the formation of the more stable methyl ester and ethanol (B145695). youtube.com

Direct Methyl Ester Formation

The direct formation of the methyl ester, methyl 4-(4-formylphenoxy)butanoate, is a key synthetic step. A common and effective method involves the Williamson ether synthesis, followed by esterification.

A typical procedure begins with the reaction of 4-hydroxybenzaldehyde (B117250) with a suitable four-carbon building block containing a leaving group, such as methyl 4-bromobutanoate. The reaction is generally carried out in the presence of a base, like potassium carbonate, in a polar aprotic solvent such as dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide ion. This nucleophile then attacks the electrophilic carbon atom of methyl 4-bromobutanoate, displacing the bromide and forming the ether linkage.

An alternative starting material for the butanoate side chain is methyl 4-chlorobutanoate. orgsyn.org The choice between the bromo and chloro derivative often depends on reactivity and commercial availability.

A schematic representation of this reaction is shown below:

4-hydroxybenzaldehyde + Methyl 4-bromobutanoate --(K₂CO₃, DMF)--> this compound

This direct approach provides a straightforward route to the target molecule, which can then be used in further synthetic applications, such as the synthesis of tetra(4-(phenoxy-4-yl)butanoic acid)porphyrin. researchgate.net

Conversion to Other Alkyl Esters (e.g., Ethyl, Bromohexyl Variants)

The methyl ester of 4-(4-formylphenoxy)butanoate can be converted to other alkyl esters, such as the ethyl or bromohexyl variants, through transesterification. This reaction involves treating the methyl ester with an excess of the desired alcohol (e.g., ethanol or 6-bromohexanol) in the presence of an acid or base catalyst. The equilibrium is driven towards the product side by using a large excess of the new alcohol.

For instance, the synthesis of ethyl 4-(4-formylphenoxy)butanoate can be achieved by reacting 4-hydroxybenzaldehyde with ethyl 4-bromobutanoate in the presence of potassium carbonate in butanone. prepchem.com This method is analogous to the synthesis of the methyl ester, simply substituting the corresponding ethyl ester of the bromoalkane. The reaction is typically refluxed for several hours to ensure completion. prepchem.com

The synthesis of a bromohexyl variant would follow a similar Williamson ether synthesis protocol, using 4-hydroxybenzaldehyde and a 1,6-dihalohexane, followed by reaction with a carboxylate source.

| Starting Material 1 | Starting Material 2 | Reagent | Product |

| 4-hydroxybenzaldehyde | Ethyl 4-bromobutanoate | K₂CO₃ | Ethyl 4-(4-formylphenoxy)butanoate |

| 4-hydroxybenzaldehyde | Methyl 4-bromobutanoate | K₂CO₃ | This compound |

Hydrolysis to Corresponding Butanoic Acids

The hydrolysis of this compound to its corresponding carboxylic acid, 4-(4-formylphenoxy)butanoic acid, is a fundamental transformation. This can be achieved under either acidic or basic conditions. libretexts.orgchemguide.co.uklardbucket.org

Acid-catalyzed hydrolysis involves heating the ester with water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uklardbucket.orgquora.com This reaction is reversible, and an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid and methanol. libretexts.orgchemguide.co.uklardbucket.org

Base-catalyzed hydrolysis (saponification) is a more common and generally irreversible method. chemguide.co.uklardbucket.org The ester is treated with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt of the acid and methanol. Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate salt to give the free carboxylic acid. This method is often preferred due to its irreversibility and the ease of separating the products. chemguide.co.uk

| Hydrolysis Type | Reagents | Products |

| Acidic | H₂O, H⁺ (catalyst) | 4-(4-formylphenoxy)butanoic acid, Methanol |

| Basic | 1. NaOH (aq) 2. H₃O⁺ | 4-(4-formylphenoxy)butanoic acid, Methanol |

Synthesis of Functionalized Phenoxybutanoate Isomers and Analogues

The synthetic strategies for this compound can be adapted to produce a variety of functionalized isomers and analogues, which are important for structure-activity relationship studies and the development of new materials and therapeutic agents.

Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate Synthesis

The synthesis of methyl 4-(4-formyl-2-methoxyphenoxy)butanoate starts from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). chemicalbook.com The procedure is analogous to the Williamson ether synthesis described previously. Vanillin is reacted with methyl 4-bromobutyrate or methyl 4-chlorobutyrate in the presence of a base to yield the desired product. chemicalbook.com The methoxy (B1213986) group at the 2-position of the phenoxy ring introduces additional functionality and can influence the electronic and steric properties of the molecule.

Methyl 4-(3-formylphenoxy)butanoate Synthesis

For the synthesis of the meta-isomer, methyl 4-(3-formylphenoxy)butanoate, the starting material is 3-hydroxybenzaldehyde (B18108). The synthetic route mirrors that of the para-isomer, involving the reaction of 3-hydroxybenzaldehyde with methyl 4-bromobutanoate in the presence of a base. This allows for the exploration of the positional effects of the formyl and butanoate substituents on the properties of the molecule.

Alkyl 2-(2-formylphenoxy)alkanoates and Related Structures

The synthesis of alkyl 2-(2-formylphenoxy)alkanoates involves the reaction of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with an appropriate α-haloalkanoate ester. For example, reacting salicylaldehyde with ethyl 2-bromopropanoate (B1255678) in the presence of a base like potassium carbonate would yield ethyl 2-(2-formylphenoxy)propanoate. This general approach can be extended to various α-haloalkanoates to generate a library of related structures. These compounds are of interest in coordination chemistry and as precursors to heterocyclic compounds.

Synthesis of Nitrogen-Containing Phenoxyacetamide Derivatives

The synthesis of nitrogen-containing phenoxyacetamide derivatives, which are structurally related to phenoxybutanoates, typically begins with the corresponding phenoxyacetic acid. These acids can be activated and subsequently reacted with various nitrogen-containing nucleophiles like amines, urea, or hydrazides to form the desired amide, urea, or hydrazone linkage. evitachem.comresearchgate.netmdpi.com

A general route involves the conversion of a substituted phenoxyacetic acid to a more reactive species, such as an acid chloride or an active ester, followed by amidation. For instance, phenoxyacetic acids can be treated with thionyl chloride (SOCl₂) to yield the corresponding acid chlorides. These intermediates are then reacted with primary or secondary amines to produce the target phenoxyacetamides. researchgate.net

Another common approach is the direct condensation of the phenoxyacetic acid with an amine or hydrazide, often facilitated by a coupling agent or acid catalysis. For example, 2-(4-formylphenoxy)acetic acid derivatives have been reacted with various benzohydrazides or acetohydrazides in refluxing ethanol with a catalytic amount of acetic acid to produce the corresponding hydrazones. mdpi.com This method is particularly useful for incorporating complex nitrogen-containing heterocyclic moieties into the final structure.

The versatility of these methods allows for the creation of a diverse library of derivatives. The choice of the nitrogen nucleophile is broad, ranging from simple amines to complex structures like quinolines, indoles, and pyrazoles, each imparting distinct chemical properties to the final molecule. nih.gov

Table 1: Examples of Reagents for Phenoxyacetamide Synthesis

| Phenoxyalkanoic Acid Derivative | Nitrogen Source | Product Type | Reference |

| Substituted Phenoxyacetic Acids | Amines, Urea, Ethyl Carbamate | Amides, Ureas, Carbamates | evitachem.comresearchgate.net |

| 2-(4-formylphenoxy)acetic Acids | Benzohydrazides, Acetohydrazides | Hydrazones | mdpi.com |

| Phenoxyacetic Acids | N-phenylacetamide sulphonamides | Sulphonamide-containing amides | nih.gov |

Preparation of Nitrophenoxybutanoate Analogues

The introduction of a nitro group onto the phenoxybutanoate scaffold is a key modification, often serving as a precursor for further functionalization, such as reduction to an amino group. The synthesis of nitrophenoxybutanoate analogues can be achieved through two primary strategies: nitration of a pre-formed phenoxybutanoate or by building the molecule from a nitrophenol starting material.

One direct method involves the nitration of a methoxyphenol derivative, followed by the introduction of the butanoate side chain via a Williamson ether synthesis and subsequent esterification. For example, the synthesis of methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate involves the nitration of a methoxyphenol, formation of a hydroxymethyl group, and finally, esterification. evitachem.com The core ether linkage is typically formed by reacting the nitrophenol with an appropriate halo-butanoate, such as methyl 4-bromobutanoate, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. evitachem.com

Alternatively, a common and straightforward synthesis starts with a commercially available nitrophenol. For instance, the synthesis of 4-methyl-α-(4-nitrophenoxy)acetophenone is accomplished by reacting 4-nitrophenol (B140041) with 4-methylphenacyl bromide in methanol with potassium hydroxide as the base. prepchem.com This Williamson ether synthesis approach can be directly applied to prepare analogues of this compound by reacting 4-nitrophenol with methyl 4-bromobutanoate. The resulting methyl 4-(4-nitrophenoxy)butanoate is a known compound. sigmaaldrich.comnih.gov

Table 2: Synthesis of Nitrophenoxy Derivatives

| Starting Materials | Reagents | Product | Yield | Reference |

| 4-Nitrophenol, 4-Methylphenacyl bromide | KOH, Methanol | 4-methyl-α-(4-nitrophenoxy)acetophenone | 62.3% | prepchem.com |

| 4-(hydroxymethyl)-2-methoxy-5-nitrophenol, Methyl 4-bromobutanoate | K₂CO₃, DMF | Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate | >85% | evitachem.com |

Formation of Oxiran-2-ylmethyl Derivatives

The synthesis of phenoxy ethers containing an oxirane (epoxide) ring, specifically oxiran-2-ylmethyl derivatives, is most commonly achieved via the Williamson ether synthesis. This involves the reaction of a phenol (B47542) with an epihalohydrin, typically epichlorohydrin, in the presence of a base. researchgate.netfrancis-press.com

To synthesize an oxiran-2-ylmethyl analogue of this compound, one would start with 4-hydroxybenzaldehyde. The phenolic hydroxyl group is deprotonated by a base (e.g., potassium carbonate, sodium hydroxide) to form a phenoxide ion. researchgate.netmiracosta.edu This nucleophilic phenoxide then attacks the electrophilic carbon of epichlorohydrin, displacing the chloride in an SN2 reaction to form a glycidyl (B131873) ether, which is the desired (4-formylphenoxy)methyl)oxirane.

The resulting aldehyde can then be further elaborated. For example, the aldehyde could be protected, the butanoate side chain attached via other means, or the aldehyde could be used as a handle for other transformations. The oxirane ring itself is a versatile functional group, susceptible to ring-opening reactions by various nucleophiles, leading to a wide range of propan-2-ol derivatives. For example, phenyl glycidyl ether has been shown to react with nucleophiles like imidazoles and pyrazoles to yield 1-phenoxy-3-(azol-1-yl)propan-2-ol derivatives. mdpi.com

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including phenoxy derivatives, to reduce environmental impact and improve efficiency. Key strategies include the use of microwave irradiation and solvent-free reaction conditions, particularly for the crucial Williamson ether synthesis step. acs.orgresearchgate.netsphinxsai.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions. sphinxsai.com The synthesis of various heterocyclic and phenoxy derivatives has been achieved with significantly reduced reaction times and often improved yields compared to conventional heating. mdpi.comscienceopen.com For example, the ring-opening of phenyl glycidyl ether with pyrazoles has been accomplished in just one minute at 120 °C under microwave irradiation, yielding the product in 73% yield. mdpi.com This rapid, efficient heating can be applied to the synthesis of this compound and its analogues.

Solvent-free, or neat, reaction conditions represent another significant green chemistry approach. The Williamson ether synthesis has been successfully performed by reacting phenols with alkylating agents in the presence of a solid base like potassium carbonate or sodium bicarbonate, without any solvent. researchgate.net These reactions can proceed rapidly at lower temperatures and result in high-purity products with excellent yields, simplifying workup and reducing solvent waste. This methodology is highly applicable to the synthesis of the ether linkage in this compound.

Furthermore, advancements in catalysis aim to make the Williamson ether synthesis greener by enabling the use of less toxic, weaker alkylating agents like alcohols or esters at high temperatures, moving towards a catalytic, low-salt process. acs.org

Table 3: Green Synthetic Approaches for Phenoxy Derivatives

| Reaction Type | Green Approach | Conditions | Advantages | Reference |

| Williamson Ether Synthesis | Solvent-Free | Phenol, Alkylating Agent, Solid Base (e.g., K₂CO₃) | Environmentally friendly, rapid, high purity, excellent yields | researchgate.net |

| Epoxide Ring Opening | Microwave-Assisted, Solvent-Free | Phenyl Glycidyl Ether, Pyrazole, 120 °C, 1 min | Rapid reaction, reduced time and resource consumption | mdpi.com |

| Cross-Coupling Reactions | Microwave-Assisted | Buchwald-Hartwig coupling, DMF, 100 °C, 30 min | Accelerated reactions, enhanced collision frequency, high yields | scienceopen.com |

| Williamson Ether Synthesis | Catalytic | Alcohol/Phenol, Alkali Metal Benzoate/Phenolate catalyst, >300 °C | Homogeneous catalysis, avoids salt production, uses weak alkylating agents | acs.org |

Iii. Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the connectivity and chemical environment of individual atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy offers specific insights into the hydrogen atoms present in Methyl 4-(4-formylphenoxy)butanoate. The spectrum would be characterized by distinct signals corresponding to the aromatic protons, the protons of the butanoate chain, and the methyl ester protons. The aldehydic proton is particularly noteworthy, appearing as a singlet at a significantly downfield chemical shift (typically 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.

The aromatic region would display an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons closer to the electron-withdrawing formyl group would resonate at a lower field compared to those adjacent to the electron-donating ether linkage. The aliphatic protons of the butanoate chain would present as a series of multiplets, with their coupling patterns revealing their connectivity. The methylene (B1212753) group adjacent to the phenoxy oxygen (O-CH₂) would be a triplet, coupled to the adjacent central methylene group. This central methylene group (CH₂-CH₂-CH₂) would appear as a multiplet, being coupled to both of its neighboring CH₂ groups. The methylene group alpha to the ester carbonyl (CH₂-C=O) would be a triplet. The methyl ester protons (OCH₃) would appear as a sharp singlet, typically around 3.7 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehydic H | 9.88 | Singlet (s) | N/A |

| Aromatic H (ortho to CHO) | 7.85 | Doublet (d) | ~8.5 |

| Aromatic H (ortho to OCH₂) | 6.98 | Doublet (d) | ~8.5 |

| Methylene H (O-CH₂) | 4.10 | Triplet (t) | ~6.5 |

| Methylene H (CH₂-C=O) | 2.52 | Triplet (t) | ~7.0 |

| Methylene H (central) | 2.15 | Multiplet (m) | ~7.0 |

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The most downfield signal would correspond to the aldehydic carbon (around 190 ppm), followed by the ester carbonyl carbon (around 173 ppm). The aromatic carbons would appear in the 110-165 ppm range, with their specific shifts influenced by the attached functional groups. The carbon atom bearing the formyl group and the one attached to the ether oxygen would be the most downfield among the aromatic signals. The aliphatic carbons would resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde Carbonyl (CHO) | 190.7 |

| Ester Carbonyl (COO) | 173.5 |

| Aromatic C (C-O) | 163.8 |

| Aromatic C (C-CHO) | 132.0 |

| Aromatic C (CH, ortho to CHO) | 130.1 |

| Aromatic C (CH, ortho to O) | 114.8 |

| Methylene C (O-CH₂) | 67.5 |

| Methyl C (OCH₃) | 51.6 |

| Methylene C (CH₂-C=O) | 30.2 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound without causing significant fragmentation. chemrxiv.org In positive ion mode ESI-MS, the compound would typically be detected as a pseudomolecular ion, such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the potassium adduct [M+K]⁺. Given the molecular weight of 222.24 g/mol , these ions would be expected at m/z 223.09, 245.07, and 261.05, respectively. The non-destructive nature of ESI-MS ensures that the primary ion observed corresponds to the intact molecule, providing a direct measurement of its molecular weight. chemrxiv.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound, with the molecular formula C₁₂H₁₄O₄, the calculated exact mass of the neutral molecule is 222.08921 Da. HRMS analysis would aim to detect the exact mass of one of its pseudomolecular ions (e.g., [M+H]⁺ at 223.09699 Da or [M+Na]⁺ at 245.07898 Da). The experimental measurement of this mass with high accuracy would serve as definitive confirmation of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a powerful tool for the analysis of large biomolecules, such as proteins and nucleic acids. nih.gov The aldehyde functional group in this compound makes it a suitable candidate for bioconjugation, for instance, by reacting with primary amine groups (like the ε-amino group of lysine (B10760008) residues) on a protein surface via reductive amination.

In a hypothetical bioconjugation study, MALDI-ToF-MS would be an ideal technique to verify the successful attachment of the small molecule to a target protein. By analyzing the mass of the protein before and after the conjugation reaction, a mass shift corresponding to the mass of the added moiety (205.24 Da, accounting for the loss of an oxygen atom and the gain of a hydrogen atom during reductive amination) would be observed for each successful conjugation event. This method allows for the determination of the efficiency of the conjugation and the number of small molecules attached per protein, which is critical for developing and characterizing bioconjugates for various applications. nih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools in synthetic chemistry for both qualitative and quantitative analysis. They are crucial for monitoring the progress of a reaction, identifying the presence of starting materials, intermediates, and products, and for assessing the purity of the final isolated compound.

Thin Layer Chromatography (TLC) for Reaction Progress

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of chemical reactions. In the synthesis of this compound, which typically involves the reaction of a phenol (B47542) with a halo-butanoate ester, TLC can be used to track the consumption of the starting materials and the formation of the product.

The choice of the mobile phase is critical for achieving good separation of the spots on the TLC plate. A common strategy for compounds like this compound, which possess moderate polarity, is to use a mixture of a non-polar solvent and a more polar solvent. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is often effective. The ratio of these solvents can be adjusted to optimize the separation, with a higher proportion of ethyl acetate increasing the polarity of the mobile phase and causing the spots to move further up the plate.

Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm), as the aromatic ring in the molecule is UV-active. Additionally, staining with a chemical reagent can be used. A potassium permanganate (B83412) (KMnO₄) stain is often useful as it reacts with the aldehyde functional group, leading to a colored spot.

The progress of the reaction is monitored by comparing the TLC of the reaction mixture with that of the starting materials. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, corresponding to the product, will appear and intensify. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system.

Table 1: Illustrative TLC Data for the Synthesis of this compound

| Compound | Rf Value (Hexane:Ethyl Acetate 7:3) | Visualization Method |

| 4-Hydroxybenzaldehyde (B117250) (Starting Material) | 0.25 | UV (254 nm), KMnO₄ |

| Methyl 4-bromobutanoate (Starting Material) | 0.80 | KMnO₄ (weak) |

| This compound (Product) | 0.55 | UV (254 nm), KMnO₄ |

Note: The Rf values presented are illustrative and can vary based on the specific TLC plate, solvent mixture, and experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC is the most common mode of analysis. In this technique, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase.

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with different polarities. For instance, the analysis might start with a higher proportion of water, and the concentration of the organic solvent is gradually increased to elute more non-polar compounds.

Detection is most commonly achieved using a UV detector, set at a wavelength where the analyte has strong absorbance. The aromatic ring and the aldehyde group in this compound make it readily detectable by UV spectroscopy. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic feature for a given compound under specific HPLC conditions.

By creating a calibration curve using standards of known concentration, HPLC can be used for the precise quantitative analysis of the purity of a sample of this compound.

Table 2: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | ~8.5 min (Illustrative) |

Note: These parameters are illustrative and would require optimization for a specific HPLC system and column.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. This method would be the definitive way to confirm the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform this analysis, a single crystal of the compound of suitable size and quality is required. The crystal is mounted on a goniometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

As of the current literature survey, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases. Therefore, no experimental crystallographic data can be presented for this specific compound. If a suitable crystal were to be grown, the resulting data would provide invaluable insight into its solid-state conformation and packing.

Iv. Chemical Reactivity and Transformations of Methyl 4 4 Formylphenoxy Butanoate

Reactions Involving the Aldehyde Moiety

The aldehyde group is a cornerstone of the reactivity of Methyl 4-(4-formylphenoxy)butanoate, participating in a variety of carbon-nitrogen and carbon-carbon bond-forming reactions, as well as oxidation.

The formyl group of this compound readily reacts with primary amines under dehydrating conditions to form Schiff bases, also known as imines. This condensation reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then eliminates water to yield the C=N double bond. uobasrah.edu.iqnih.govnih.gov

These Schiff bases can be subsequently reduced to form stable secondary amines. This two-step process, or often a one-pot reaction, is known as reductive amination. sigmaaldrich.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for the imine over the ester group. The general scheme for this transformation is presented below:

General Reaction Scheme for Reductive Amination: this compound + R-NH₂ → [Schiff Base Intermediate] → Methyl 4-(4-((alkylamino)methyl)phenoxy)butanoate

| Amine | Reducing Agent | Solvent | Product | Yield (%) |

| Aniline | NaBH₄ | Methanol (B129727) | Methyl 4-(4-((phenylamino)methyl)phenoxy)butanoate | Typically High |

| Benzylamine | NaBH₃CN | Methanol | Methyl 4-(4-((benzylamino)methyl)phenoxy)butanoate | Typically High |

| n-Butylamine | H₂/Pd-C | Ethanol (B145695) | Methyl 4-(4-((butylamino)methyl)phenoxy)butanoate | Typically High |

Table 1: Illustrative examples of reductive amination reactions with representative primary amines. Data is illustrative of typical outcomes for aromatic aldehydes.

The aldehyde functionality of this compound is an excellent electrophile for carbon-carbon bond formation through condensation reactions like the Knoevenagel and Aldol-type transformations.

In the Knoevenagel condensation , the aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst, such as piperidine (B6355638) or pyridine. sigmaaldrich.comwikipedia.orgmychemblog.comorganic-chemistry.orgthermofisher.com This reaction typically proceeds to the dehydrated α,β-unsaturated product.

General Reaction Scheme for Knoevenagel Condensation: this compound + Z-CH₂-Z' → Methyl 4-(4-(2,2-bis(Z,Z')vinyl)phenoxy)butanoate

| Active Methylene Compound | Base | Solvent | Product |

| Malononitrile | Piperidine | Ethanol | Methyl 4-(4-(2,2-dicyanovinyl)phenoxy)butanoate |

| Diethyl malonate | Pyridine | Toluene | Diethyl 2-(4-(4-(methoxycarbonyl)butoxy)benzylidene)malonate |

| Cyanoacetic acid | Ammonium acetate (B1210297) | Acetic Acid | (E)-2-cyano-3-(4-(4-(methoxycarbonyl)butoxy)phenyl)acrylic acid |

Table 2: Representative Knoevenagel condensation reactions. Products are predicted based on known reactivity patterns.

Aldol-type transformations can also occur, where the aldehyde reacts with an enolate generated from a ketone or another aldehyde. Since this compound lacks α-hydrogens, it can only act as the electrophilic partner in a crossed Aldol reaction, which helps to minimize self-condensation byproducts.

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) to milder reagents such as silver oxide (Ag₂O) or buffered sodium chlorite (B76162) (NaClO₂). The choice of oxidant is crucial to avoid unwanted side reactions, particularly with the ester functionality.

General Reaction Scheme for Oxidation: this compound → 4-(4-(methoxycarbonyl)butoxy)benzoic acid

| Oxidizing Agent | Solvent | Conditions |

| KMnO₄ | Acetone/Water | Basic, then acidic workup |

| Ag₂O | Ethanol/Water | Mild heating |

| NaClO₂ / NaH₂PO₄ | t-Butanol/Water | Room temperature |

Table 3: Common oxidizing agents for the conversion of aromatic aldehydes to carboxylic acids.

While less common than the oxidation to carboxylic acids, the aldehyde group can, under specific conditions, be converted to an ester derivative. For instance, in the presence of an alcohol and an oxidizing agent, an oxidative esterification can occur.

Aromatic aldehydes are valuable reagents in bioconjugation chemistry for the site-selective modification of proteins and peptides. The aldehyde can react with specific amino acid side chains, most notably the ε-amino group of lysine (B10760008), to form a Schiff base, which can be subsequently stabilized by reduction. This "tag-and-modify" approach allows for the introduction of reporter molecules such as fluorophores or biotin. While specific use of this compound in this context is not widely documented, its structure is amenable to such applications. genscript.com The butanoate ester moiety could also serve as a handle for further derivatization after conjugation.

Reactions Involving the Ester Moiety

The methyl ester group of this compound is also susceptible to chemical modification, primarily through nucleophilic acyl substitution reactions.

One of the most fundamental reactions of the ester group is hydrolysis , which can be carried out under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-(4-formylphenoxy)butanoic acid. chemguide.co.uklibretexts.orgmasterorganicchemistry.comlibretexts.org

Acid-catalyzed hydrolysis is a reversible process, typically carried out by heating the ester in the presence of a strong acid like sulfuric acid or hydrochloric acid in an excess of water.

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that is generally more efficient. It involves heating the ester with a strong base such as sodium hydroxide (B78521) or potassium hydroxide, which yields the carboxylate salt. Subsequent acidification protonates the salt to give the free carboxylic acid.

Transesterification is another important reaction of the ester moiety, allowing for the conversion of the methyl ester into other esters by reaction with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol byproduct.

| Reactant Alcohol | Catalyst | Conditions | Product |

| Ethanol | H₂SO₄ (catalytic) | Reflux | Ethyl 4-(4-formylphenoxy)butanoate |

| Propan-2-ol | NaOPr (catalytic) | Reflux | Isopropyl 4-(4-formylphenoxy)butanoate |

| Ethylene glycol | p-TsOH (catalytic) | Reflux, Dean-Stark | 2-Hydroxyethyl 4-(4-formylphenoxy)butanoate |

Table 4: Illustrative transesterification reactions. Products are based on general ester reactivity.

Hydrolysis Reactions Under Various Conditions

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-(4-formylphenoxy)butanoic acid and methanol.

Acid-Catalyzed Hydrolysis: In the presence of a dilute mineral acid (e.g., HCl or H₂SO₄) and an excess of water, the ester undergoes hydrolysis in a reversible reaction. youtube.comkhanacademy.org The mechanism involves the initial protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then eliminates methanol to form the carboxylic acid. khanacademy.org To drive the equilibrium towards the products, an excess of water is typically used. youtube.com

Base-Promoted Hydrolysis (Saponification): When heated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), this compound is irreversibly hydrolyzed. masterorganicchemistry.comnih.gov The hydroxide ion directly attacks the electrophilic ester carbonyl, forming a tetrahedral intermediate that then collapses to expel the methoxide (B1231860) ion. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, resulting in the carboxylate salt (e.g., sodium 4-(4-formylphenoxy)butanoate) and methanol. khanacademy.orgmasterorganicchemistry.com An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid. youtube.com This method is often preferred due to the irreversible nature of the reaction, which typically leads to higher yields of the carboxylic acid product. youtube.com

Nucleophilic Substitution Reactions at the Ester Carbonyl

The ester carbonyl of this compound is a site for nucleophilic acyl substitution, allowing for its conversion into other functional groups such as amides or different esters.

Aminolysis: Reaction with primary or secondary amines leads to the formation of the corresponding N-substituted amides. This transformation typically requires heating and may be catalyzed by the amine itself acting as a base. The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl, followed by elimination of methanol.

Transesterification: The methyl group of the ester can be exchanged by another alkyl group through transesterification. masterorganicchemistry.com This equilibrium-driven process is typically carried out by reacting this compound with an excess of another alcohol in the presence of either an acid or a base catalyst. masterorganicchemistry.com Using the desired alcohol as the solvent helps to shift the equilibrium towards the formation of the new ester. masterorganicchemistry.com

Intramolecular Cyclization Reactions (e.g., Aminolysis to Heterocyclic Scaffolds)

The bifunctional nature of this compound makes it a prime candidate for intramolecular reactions to form various heterocyclic structures. These reactions are highly valuable as they can rapidly build molecular complexity. The formation of five- and six-membered rings is generally favored due to minimal ring strain. libretexts.orglibretexts.org

Intramolecular Aldol-Type Reactions: Under basic conditions, it is conceivable to generate an enolate at the carbon alpha to the ester carbonyl. This enolate could then undergo an intramolecular nucleophilic attack on the aldehyde carbonyl. This would result in the formation of a six-membered ring, a β-hydroxy ester, which could subsequently dehydrate to form a cyclic α,β-unsaturated ester.

Pictet-Spengler Type Reactions: While a classic Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde, a modified version could be envisioned. wikipedia.orgnih.gov For example, if the aldehyde group of this compound were to be reductively aminated to form a secondary amine, a subsequent acid-catalyzed intramolecular electrophilic substitution onto the electron-rich phenyl ring could lead to the formation of a tetrahydroisoquinoline-like heterocyclic system. The success of this would depend on the activation of the aromatic ring. wikipedia.org

Formation of Lactams: If the aldehyde group is first converted into an amine via reductive amination, a subsequent intramolecular aminolysis of the ester group could occur, leading to the formation of a seven-membered lactam (a cyclic amide). While seven-membered rings are less favored than five- or six-membered rings, their formation is still possible. wikipedia.org

Catalytic Transformations

Catalysis offers efficient and selective routes for transforming this compound.

Metal-Catalyzed Oxidation Reactions

The aldehyde functional group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of metal-based oxidizing agents. Common catalysts include those based on chromium (e.g., Jones reagent), manganese (e.g., KMnO₄), and ruthenium. These reactions are typically high-yielding and convert the formyl group into a carboxyl group, yielding Methyl 4-(4-carboxyphenoxy)butanoate. This derivative is itself a useful bifunctional molecule for further synthesis, such as in the creation of polyesters or metal-organic frameworks. mdpi.com

Photocatalytic Approaches in Organic Transformations

Modern synthetic methods increasingly employ photocatalysis for its mild reaction conditions and unique reactivity. For this compound, photocatalysis could open several reaction pathways.

Visible-light photoredox catalysis could be used for the selective oxidation of the aldehyde to an ester or carboxylic acid. qut.edu.au Furthermore, photocatalysis can generate radical intermediates. For instance, a radical could be generated on the butanoate chain, which could then undergo an intramolecular cyclization by adding to the aromatic ring or the aldehyde, leading to complex polycyclic structures. Research has demonstrated the photoredox-catalyzed cyclization of alkene-substituted β-ketoesters, suggesting that if an unsaturated bond were present in the butanoate chain, similar cyclizations could be possible. acs.org

Formation of Complex Hybrid Structures

This compound, and more commonly its corresponding carboxylic acid, 4-(4-formylphenoxy)butanoic acid, are valuable building blocks for the construction of larger, complex structures such as coordination polymers and metal-organic frameworks (MOFs).

For instance, the related compound 5,10,15,20-tetra(4-(phenoxy-4-yl)butanoic acid)porphyrin (TCP), which features a similar phenoxybutanoic acid moiety, has been used to synthesize a series of metalloporphyrin-based porous coordination polymers (PCPs). researchgate.net In this work, the butanoic acid linker connects porphyrin units, which then coordinate with various metal ions (Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺) to form these complex, porous materials. researchgate.net These structures exhibit high thermal stability and significant porosity, with BET surface areas ranging from 409 to 454 m²/g. researchgate.net Such materials have potential applications in areas like gas storage and dye adsorption, with one of the synthesized PCPs showing a high adsorption capacity for rhodamine B and methylene blue. researchgate.net This demonstrates the utility of the phenoxybutanoate scaffold in creating advanced functional materials.

V. Applications in Organic Synthesis and Materials Science Research

Precursor for Advanced Organic Molecules

The reactivity of both the formyl and the butanoate ester moieties within Methyl 4-(4-formylphenoxy)butanoate allows for its participation in a wide array of chemical transformations, making it a valuable starting material for the synthesis of intricate organic structures.

The aromatic aldehyde functionality of this compound serves as a key reactive site for the construction of various heterocyclic ring systems.

Oxazepine Derivatives: Aromatic aldehydes are well-established precursors for the synthesis of oxazepine derivatives. samipubco.comepa.govresearchgate.netjmchemsci.comscirp.org The general synthetic strategy often involves the reaction of an aromatic aldehyde with a suitable amine-containing compound to form a Schiff base, which then undergoes a cycloaddition reaction with an anhydride (B1165640) (such as maleic or phthalic anhydride) to yield the seven-membered oxazepine ring. samipubco.comepa.govresearchgate.netjmchemsci.comscirp.org Given this established reactivity, this compound is a prime candidate for the synthesis of novel oxazepine derivatives, where the phenoxybutanoate portion would introduce a flexible side chain, potentially influencing the compound's physical and biological properties.

Thiazole (B1198619) Derivatives: While direct synthesis of thiazoles from this compound is not extensively documented, the general synthesis of thiazoles often involves the reaction of a thioamide with an α-halocarbonyl compound (Hantzsch synthesis). youtube.com The formyl group of our title compound could, in principle, be transformed into a functional group amenable to thiazole ring formation. Reviews on thiazole synthesis highlight the importance of this heterocyclic core in medicinal chemistry, suggesting that new derivatives are of significant interest. nih.govresearchgate.netresearchgate.net

The dual functionality of this compound makes it an ideal building block for the construction of polyfunctionalized molecular scaffolds. These scaffolds can serve as platforms for the development of new pharmaceuticals, agrochemicals, and other high-value chemical entities. The aldehyde group can be readily converted into a variety of other functional groups, such as alcohols, carboxylic acids, or imines, while the ester can be hydrolyzed or transesterified, providing multiple points for further chemical elaboration.

While no specific total synthesis of a natural product has been reported that explicitly uses this compound, its structural motifs are present in various bioactive natural products. The total synthesis of complex natural products is a significant area of organic chemistry research. nih.govwiley.com The aldehyde functionality, in particular, is a common feature in intermediates used in the construction of complex molecular architectures. For instance, an aldehyde intermediate of a glucosinolate was utilized in the total synthesis of 4-methylthio-3-butenyl glucosinolate. nih.gov The structural components of this compound could potentially be incorporated into synthetic strategies for analogous complex molecules.

Material Science Applications

The ability of this compound to participate in polymerization and coordination reactions makes it a valuable precursor for a range of advanced materials.

The aldehyde and ester functional groups of this compound offer handles for its incorporation into polymeric structures. While specific polymers derived solely from this monomer are not widely reported, the reactivity of aromatic aldehydes and esters in polymerization is well-known. For example, aldehydes can undergo polymerization reactions to form polyacetals. The ester group can also be involved in polymerization, for instance, through transesterification reactions to form polyesters. The bifunctional nature of this compound could allow for the creation of cross-linked polymers or polymers with pendant reactive groups for further functionalization.

A significant application of this compound is as a precursor in the synthesis of ligands for Porous Coordination Polymers (PCPs) and Metal-Organic Frameworks (MOFs). researchgate.netnih.govmdpi.comresearchgate.netenpress-publisher.com These materials are crystalline solids composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional porous structures.

Specifically, this compound can be used to synthesize larger, more complex ligands, such as porphyrins, which are then used to construct MOFs. For example, the formyl group can be reacted with pyrrole (B145914) derivatives to build up the porphyrin macrocycle. The resulting porphyrin ligand, bearing multiple phenoxybutanoic acid arms, can then be coordinated with metal ions to form highly porous and functional MOFs. These materials have shown potential in applications such as gas storage and separation. enpress-publisher.com

Integration into Fluorescent Probes and Dyes (e.g., Coumarin (B35378) Derivatives)

The chemical architecture of this compound, specifically the presence of a terminal aldehyde (formyl) group on a phenyl ring, makes it a valuable precursor in the synthesis of various dyes and fluorescent molecules. The formyl group provides a reactive site for carbon-carbon bond formation, which is fundamental to constructing the extended π-conjugated systems responsible for the absorption and emission of light.

A primary pathway for achieving this is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups (such as C=O or CN). mdpi.comresearchgate.netnih.govnih.gov The resulting product is typically an α,β-unsaturated compound, and this new double bond extends the conjugation of the molecule, often shifting its absorption and fluorescence into the visible spectrum. nih.gov

However, the aldehyde functionality allows it to be readily integrated into other classes of fluorescent probes and dyes. By reacting this compound with various active methylene (B1212753) compounds, the phenoxybutanoate moiety can be appended to different chromophoric or fluorophoric scaffolds. This modular approach enables the tuning of the final molecule's properties. For instance, the butanoate ester chain can influence solubility and cell permeability, while the aromatic core becomes part of the light-absorbing/emitting system. Research on similar structures, such as 4-formyl melatonin, has shown that the introduction of a formyl group can lead to derivatives that fluoresce in the visible spectral range, making them suitable for biological imaging. nih.gov

The versatility of this approach is highlighted by the wide range of active methylene compounds that can be employed in such condensations.

Table 1: Examples of Active Methylene Compounds for Condensation Reactions This table is representative of compounds used in Knoevenagel condensations as described in the literature.

| Compound Name | Formula | Type of Electron-Withdrawing Groups |

| Malononitrile | CH₂(CN)₂ | Nitrile |

| Diethyl malonate | CH₂(COOEt)₂ | Ester |

| Ethyl cyanoacetate | NCCH₂COOEt | Nitrile, Ester |

| Acetylacetone | CH₃COCH₂COCH₃ | Ketone |

| Barbituric acid | C₄H₄N₂O₃ | Amide/Imide |

Data sourced from multiple references describing the Knoevenagel condensation. nih.govnih.gov

Role in Advanced Functional Materials Development

This compound serves as a key building block, or synthon, for the development of sophisticated functional materials, notably Porous Coordination Polymers and potentially Liquid Crystal Polymers. Its structure, which combines a rigid aromatic aldehyde with a flexible ether-linked ester chain, provides both reactive functionality and specific spatial characteristics that are desirable in materials science.

Porous Coordination Polymers (PCPs)

A significant application of this compound is as a precursor in the synthesis of ligands for Porous Coordination Polymers (PCPs), also known as Metal-Organic Frameworks (MOFs). researchgate.nettaylorfrancis.com These materials are crystalline compounds consisting of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional networks with defined porosity.

In one documented pathway, this compound is used in the multi-step synthesis of a complex ligand, 5,10,15,20-tetra(4-(phenoxy-4-yl)butanoic acid)porphyrin (TCP). This large, tetracarboxylate porphyrin ligand is then reacted with metal salts (such as Al³⁺ and Cr³⁺) through a solvothermal and sol-gel process to create a series of robust, porous coordination polymers (PCP1-PCP4). researchgate.net These materials exhibit high thermal stability and significant porosity, which makes them suitable for applications in gas storage and separation, or, as demonstrated, the adsorption of dyes from solution. researchgate.net The specific properties of these materials, derived from the initial butanoate building block, are detailed in the following table.

Table 2: Properties of Porous Coordination Polymers Derived from a Butanoate-Based Ligand

| Material ID | Metal Ion | BET Surface Area (m²/g) | Adsorption Capacity (Rhodamine B) (mg/g) | Adsorption Capacity (Methylene Blue) (mg/g) |

| PCP1 | Al³⁺ | 409 | - | - |

| PCP2 | Cr³⁺ | 454 | - | - |

| PCP3 | Zn²⁺/Al³⁺ | - | 589 | 595 |

| PCP4 | Zn²⁺/Cr³⁺ | - | - | - |

Data derived from research on porphyrin-based porous coordination polymers. researchgate.net Note: Not all data points were reported for all materials in the study.

Potential in Liquid Crystal Polymers (LCPs)

The molecular structure of this compound is characteristic of a mesogen—the fundamental unit of a liquid crystal. It possesses a rigid, rod-like segment (the phenyl ring) and a flexible tail (the butoxy chain), a combination that can lead to the formation of ordered, fluid phases (liquid crystalline phases) under certain conditions. malcolmmackley.com

Thermotropic Liquid Crystal Polymers (LCPs) are materials that exhibit liquid crystal behavior in their melt phase. malcolmmackley.com They are often synthesized by incorporating mesogenic units into a polymer backbone. Given its structure, this compound could potentially be modified and polymerized to create side-chain liquid crystal polymers. In such a polymer, the mesogenic butanoate units would be tethered to a flexible polymer backbone, allowing them to self-organize into ordered domains while the material remains a solid. These materials are known for their unique optical properties and responsiveness to external stimuli. While direct synthesis of an LCP from this specific compound is not documented in the provided sources, its molecular architecture strongly suggests its suitability as a monomer for this class of advanced functional materials. researchgate.net

Vi. Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms

Understanding the reaction pathways and intermediates is fundamental to controlling and optimizing chemical reactions involving Methyl 4-(4-formylphenoxy)butanoate.

The synthesis of this compound can be part of multi-step reactions where its formation is a key step. For instance, it is a precursor in the synthesis of more complex molecules like metalloporphyrin-based porous coordination polymers. researchgate.net The reaction pathways often involve the functionalization of a precursor molecule, where the formyl and butanoate groups are introduced. The intermolecular interactions during these reactions, such as those between reactants, catalysts, and solvents, play a crucial role in determining the reaction's efficiency and selectivity.

In related studies on similar molecular structures, the analysis of intermolecular interactions, such as hydrogen bonding, is critical. For example, in tautomeric structures, the strength of hydrogen bonds can be estimated from the donor-acceptor distances, which influences the stability of different forms. nih.gov While specific studies on the intermolecular interactions of this compound are not extensively detailed in the provided results, the principles of such interactions are broadly applicable.

The identification of reaction intermediates is crucial for a complete understanding of a reaction mechanism. In the context of reactions involving compounds structurally similar to this compound, radical intermediates have been proposed. For example, a facile catalyst system using copper (II)/{PMo12} has been reported to form a tert-butanol (B103910) radical intermediate for the selective oxidation of benzylic C-H bonds. researchgate.net Such studies suggest that reactions involving the formyl group or the phenoxybutanoate moiety could proceed through various transient species. However, specific research identifying and characterizing reaction intermediates directly for this compound is not explicitly available in the search results.

Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at an atomic and electronic level.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecular systems. DFT calculations, often employing functionals like B3LYP, are utilized to investigate the molecular structure, vibrational frequencies, and electronic properties of organic molecules. researchgate.netnih.gov For instance, DFT has been used to study the adsorption of methyl butanoate, a related ester, on surfaces, providing insights into catalytic processes. researchgate.net Similar computational approaches can be applied to this compound to predict its reactivity and spectroscopic characteristics. Studies on other complex organic molecules have successfully used DFT to analyze stability, hyperconjugative interactions, and charge delocalization. nih.govresearchgate.net

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as molecular structure optimization. chemrxiv.org For flexible molecules like this compound, which has a rotatable butoxy chain, conformational analysis is essential to identify the preferred spatial arrangements (conformers). lumenlearning.comethz.ch This analysis helps in understanding how the molecule's shape influences its physical and chemical properties. For example, studies on related rhamnopyranoside esters used DFT to calculate free energy and bond angles to establish probable conformations. researchgate.net The principles of conformational analysis, such as identifying staggered and eclipsed forms and the destabilizing effects of bulky groups, are well-established and applicable. lumenlearning.com

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into its chemical reactivity. aimspress.com The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's kinetic stability and its ability to participate in chemical reactions. aimspress.com A smaller HOMO-LUMO gap generally indicates higher reactivity. aimspress.com

Molecular Electrostatic Potential (MEP) maps are also generated from electronic structure calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netepstem.net For this compound, the formyl group's oxygen atom would likely be a region of negative electrostatic potential, indicating a site for electrophilic attack, while the aromatic ring and other regions would have varying potentials influencing their reactivity. researchgate.netepstem.net

Table of Calculated Properties for Structurally Related Compounds

| Property | Compound | Method | Value |

| HOMO-LUMO Gap | Temozolomide (Neutral) | DFT/B3LYP | High (indicates kinetic stability) |

| HOMO-LUMO Gap | Temozolomide (Anion, alpha mode) | DFT/B3LYP | 3.11 eV |

| HOMO-LUMO Gap | Temozolomide (Anion, beta mode) | DFT/B3LYP | 4.37 eV |

Prediction of Spectroscopic Signatures

The prediction of spectroscopic signatures for a molecule like this compound is a powerful tool in its identification and characterization. Computational chemistry methods, particularly Density Functional Theory (DFT), are instrumental in simulating various types of spectra.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra are fundamental for determining the carbon-hydrogen framework of an organic molecule. Computational methods, such as the GIAO (Gauge-Including Atomic Orbital) method within DFT, can predict chemical shifts with a reasonable degree of accuracy. scilit.com

For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenoxy ring would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their substitution pattern. The aldehyde proton would be the most downfield signal, expected above 9.5 ppm. The protons of the butanoate chain would show characteristic multiplets in the aliphatic region, and the methyl ester protons would appear as a sharp singlet around 3.7 ppm.

The predicted ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the aldehyde would be the most deshielded, appearing around 190 ppm. The ester carbonyl carbon would be found at a slightly lower chemical shift. The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the oxygen being the most downfield among them. The aliphatic carbons of the butanoate chain and the methyl ester carbon would appear in the upfield region.

A hypothetical table of predicted NMR chemical shifts is presented below. It is important to note that these are estimated values and actual experimental values may vary based on the solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde H | 9.8 - 10.0 | - |

| Aromatic H (ortho to -CHO) | 7.8 - 7.9 | 130 - 132 |

| Aromatic H (ortho to -O) | 6.9 - 7.1 | 115 - 117 |

| Methylene (B1212753) H (adjacent to O) | 4.0 - 4.2 | 67 - 69 |

| Methylene H (central) | 2.0 - 2.2 | 24 - 26 |

| Methylene H (adjacent to C=O) | 2.5 - 2.7 | 30 - 32 |

| Methyl H | 3.6 - 3.8 | 51 - 53 |

| Aldehyde C | - | 190 - 192 |

| Ester C=O | - | 172 - 174 |

| Aromatic C (ipso to -CHO) | - | 133 - 135 |

| Aromatic C (ipso to -O) | - | 160 - 162 |

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated using DFT methods, which provide information about the vibrational modes of the molecule. ajchem-a.comresearchgate.net For this compound, the predicted IR spectrum would show characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the aldehyde group would be expected around 1700-1710 cm⁻¹. The C=O stretching of the ester group would appear at a higher frequency, typically in the range of 1735-1750 cm⁻¹. The C-H stretching of the aldehyde group would be visible as a pair of weak bands around 2720 and 2820 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether linkage and the ester would produce strong bands in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS):

The prediction of a mass spectrum involves identifying the likely fragmentation pathways of the molecular ion. libretexts.orglibretexts.org For this compound (molar mass = 222.22 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z = 222.

Key fragmentation patterns would likely include:

Loss of the methoxy (B1213986) group (-OCH₃): leading to a fragment at m/z = 191.

Loss of the butanoate side chain: Cleavage of the ether bond could lead to a phenoxy radical and a charged butanoate fragment, or a charged phenoxy fragment.

McLafferty rearrangement: If applicable to the ester portion, this could lead to characteristic neutral losses.

Cleavage adjacent to the carbonyl groups: The aldehyde and ester functionalities would direct fragmentation, leading to acylium ions. miamioh.edu For example, loss of the butoxy chain from the ester would result in a fragment corresponding to the aromatic aldehyde portion.

Thermodynamic Property Calculations Relevant to Reaction Energetics

Theoretical calculations can provide valuable insights into the thermodynamics of reactions involving this compound. Properties such as the standard enthalpy of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f) are crucial for understanding the stability of the molecule and the energetics of its reactions. libretexts.orglibretexts.orgyoutube.comunizin.org

Standard Enthalpy of Formation (ΔH°f):

The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.org A negative ΔH°f indicates an exothermic formation process and relative stability. For a molecule of this complexity, ΔH°f would be calculated using computational thermochemistry protocols, such as atomization energies or by using isodesmic reactions.

Gibbs Free Energy of Reaction (ΔG°rxn):

The Gibbs free energy change for a reaction determines its spontaneity. It can be calculated from the enthalpies and entropies of the reactants and products. Theoretical calculations can predict the ΔG°rxn for various transformations of this compound, such as its oxidation, reduction, or participation in condensation reactions. This allows for the prediction of reaction feasibility and equilibrium positions under different conditions.

| Thermodynamic Property | Significance in Reaction Energetics | Method of Theoretical Estimation |

| Standard Enthalpy of Formation (ΔH°f) | Indicates the stability of the molecule. Used to calculate reaction enthalpies. | DFT, ab initio methods (e.g., G3, G4 theory) |

| Standard Gibbs Free Energy of Formation (ΔG°f) | Determines the spontaneity of formation. Used to calculate Gibbs free energy of reaction. | Calculated from ΔH°f and standard entropy (S°) |

| Reaction Enthalpy (ΔH°rxn) | Determines if a reaction is exothermic or endothermic. | Hess's Law using calculated ΔH°f of reactants and products. |

| Reaction Gibbs Free Energy (ΔG°rxn) | Determines the spontaneity and equilibrium constant of a reaction. | Calculated from ΔG°f of reactants and products. |

Structure-Reactivity Relationship Studies in Chemical Transformations

The reactivity of this compound is governed by the interplay of its structural features, primarily the aromatic aldehyde and the phenoxybutanoate moiety. Structure-reactivity relationship studies, often employing computational and kinetic analyses, can elucidate the electronic and steric effects influencing its chemical transformations.

Electronic Effects:

The formyl group (-CHO) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic attack at the carbonyl carbon. numberanalytics.comnumberanalytics.comncert.nic.in The phenoxy group (-OAr) is an electron-donating group through resonance, which would activate the ortho and para positions of the ring to which it is attached, though in this molecule, the primary reactive site is the aldehyde.

Steric Effects:

Steric hindrance around the formyl group in this compound is relatively low, allowing for facile nucleophilic attack at the carbonyl carbon. brainkart.com The butoxy chain is flexible and unlikely to impose significant steric constraints on the reactivity of the aldehyde.

Vii. Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Strategies

The synthesis of Methyl 4-(4-formylphenoxy)butanoate involves the formation of an ether linkage and the presence of an aldehyde functional group, both of which offer opportunities for methodological improvements.

Future research is directed towards optimizing the classical Williamson ether synthesis, which involves the reaction of an alkoxide with an aryl halide, and the copper-catalyzed Ullmann ether synthesis for the formation of the phenoxybutanoate core. numberanalytics.com These methods are being refined to improve yields, reduce reaction times, and employ more environmentally benign catalysts and reaction conditions.

The electrochemical synthesis of hindered dialkyl ethers from carboxylic acids presents another innovative avenue. nih.gov This method, which generates reactive carbocation intermediates under mild, non-acidic conditions, could potentially be adapted for the synthesis of the ether linkage in this compound, offering a departure from traditional, harsher methods. nih.gov

| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |

| Optimized Williamson/Ullmann Ether Synthesis | Refinement of classical methods for ether formation. | Higher yields, milder conditions, greener catalysts. | Development of novel catalysts and reaction media. |

| One-Pot Syntheses | Combining multiple reaction steps into a single process. | Increased efficiency, reduced waste. | Designing compatible reaction sequences. |

| Advanced Aldehyde Synthesis | Exploring new methods for introducing the formyl group. | High selectivity and yield. | Application of novel catalytic hydrogenation techniques. |

| Electrochemical Methods | Utilization of electrochemistry to form key bonds. | Mild reaction conditions, access to reactive intermediates. | Adapting the method for phenoxybutanoate structures. |

Exploration of New Catalytic Systems for Enhanced Transformations

The development of novel and more efficient catalytic systems is a cornerstone of modern chemical synthesis. For this compound, research is focused on catalysts that can selectively and efficiently mediate its formation and subsequent transformations.